molecular formula C19H24O3S B2902264 4-Tert-butylphenyl 2,4,5-trimethylbenzene-1-sulfonate CAS No. 2361867-06-1

4-Tert-butylphenyl 2,4,5-trimethylbenzene-1-sulfonate

Cat. No. B2902264
CAS RN: 2361867-06-1
M. Wt: 332.46
InChI Key: PWFAKTNBYVCWNY-UHFFFAOYSA-N
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Description

4-Tert-butylphenyl 2,4,5-trimethylbenzene-1-sulfonate, also known as TBS, is a sulfonated derivative of 4-tert-butylphenyl compound. TBS has been widely used in scientific research due to its unique chemical properties and its ability to selectively modify proteins.

Mechanism of Action

4-Tert-butylphenyl 2,4,5-trimethylbenzene-1-sulfonate modifies proteins through the formation of a sulfonate ester linkage with cysteine residues. This modification alters the properties of the protein, such as its charge and hydrophobicity, and can affect its biological activity. The mechanism of this compound modification is highly selective for cysteine residues, making it a valuable tool for the study of protein function.
Biochemical and Physiological Effects:
This compound modification can have a range of biochemical and physiological effects on proteins, depending on the site of modification and the properties of the protein. This compound modification can alter the charge and hydrophobicity of the protein, affect its stability and folding, and modify its biological activity. This compound modification has been used to study a range of proteins, including enzymes, receptors, and transcription factors.

Advantages and Limitations for Lab Experiments

4-Tert-butylphenyl 2,4,5-trimethylbenzene-1-sulfonate has several advantages as a reagent for protein modification. This compound modification is highly selective for cysteine residues, allowing for the selective labeling of proteins without interfering with their biological activity. This compound modification is also reversible, allowing for the removal of the modification if necessary. However, this compound modification can be challenging to perform, requiring the use of specialized techniques and equipment. This compound modification can also be affected by the pH and temperature of the reaction, and can be sensitive to the presence of other chemicals in the reaction mixture.

Future Directions

For 4-Tert-butylphenyl 2,4,5-trimethylbenzene-1-sulfonate research could include the development of new this compound derivatives with improved properties, the study of this compound modification in complex biological systems, and the use of this compound modification in the development of new therapeutic agents.
Conclusion:
This compound is a valuable reagent for protein modification, with a range of scientific research applications. This compound modification is highly selective for cysteine residues, allowing for the selective labeling of proteins without interfering with their biological activity. This compound modification has the potential to be used in a range of applications, and future research in this area could lead to the development of new therapeutic agents and protein-based sensors.

Synthesis Methods

The synthesis of 4-Tert-butylphenyl 2,4,5-trimethylbenzene-1-sulfonate involves the reaction of 4-tert-butylphenol with 2,4,5-trimethylbenzene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a high yield.

Scientific Research Applications

4-Tert-butylphenyl 2,4,5-trimethylbenzene-1-sulfonate has been widely used in scientific research as a reagent for protein modification. This compound is commonly used to selectively label cysteine residues in proteins through a sulfonate ester linkage. This modification allows for the selective labeling of proteins without interfering with their biological activity. This compound has also been used in the development of protein-based sensors and in the study of protein-protein interactions.

properties

IUPAC Name

(4-tert-butylphenyl) 2,4,5-trimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3S/c1-13-11-15(3)18(12-14(13)2)23(20,21)22-17-9-7-16(8-10-17)19(4,5)6/h7-12H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFAKTNBYVCWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC=C(C=C2)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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